molecular formula C14H12N6O B058184 Simendan CAS No. 131741-08-7

Simendan

Cat. No.: B058184
CAS No.: 131741-08-7
M. Wt: 280.28 g/mol
InChI Key: WHXMKTBCFHIYNQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Simendan, also known as Levothis compound, primarily targets cardiac troponin C in a calcium-dependent manner . Troponin C is a protein found in cardiac myocytes (heart muscle cells) that plays a crucial role in the regulation of cardiac contraction.

Mode of Action

This compound increases the sensitivity of the heart to calcium, thus enhancing cardiac contractility without a rise in intracellular calcium . It binds to cardiac troponin C in a calcium-dependent manner, which results in increased contractility . Additionally, this compound relaxes vascular smooth muscle by opening adenosine triphosphate (ATP)-sensitive potassium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the calcium sensitivity of myocytes and the opening of ATP-sensitive potassium channels . By binding to troponin C, this compound increases the sensitivity of myocytes to calcium, enhancing contractility . The opening of ATP-sensitive potassium channels leads to the relaxation of vascular smooth muscle .

Pharmacokinetics

The pharmacokinetics of this compound are linear at the therapeutic dose range of 0.05–0.2 μg/kg/minute . The parent drug, this compound, has a short half-life of about 1 hour, enabling a fast onset of drug action . The effects are long-lasting due to the active metabolite or-1896, which has an elimination half-life of 70–80 hours in patients with heart failure .

Result of Action

The molecular and cellular effects of this compound’s action result in increased cardiac contractility and vasodilation . This leads to an increased force of contraction, decreased preload, and decreased afterload, reducing the workload on the heart . These effects contribute to the alleviation of symptoms in patients with heart failure .

Action Environment

The action of this compound is influenced by the physiological environment of the heart. Its effectiveness can be modulated by factors such as the presence of other drugs, the patient’s health status, and the severity of heart failure .

Biochemical Analysis

Biochemical Properties

Simendan plays a significant role in biochemical reactions. It has been observed to have positive inotropic and vasodilator effects . The drug interacts with various enzymes and proteins, primarily those involved in calcium regulation, to enhance myocardial function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium sensitivity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by sensitizing the heart to calcium, thereby enhancing contractility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been administered intravenously to healthy volunteers in doses from 0.1 to 10.0 mg to define its safety and dose-response effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased inotropic effects, while lower doses primarily result in vasodilation .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors related to calcium regulation. Its effects on metabolic flux or metabolite levels are primarily related to its role in enhancing myocardial contractility .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the circulatory system. Its effects on localization or accumulation are primarily related to its role in enhancing myocardial contractility .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of cardiac cells, where it interacts with proteins involved in calcium regulation to enhance myocardial contractility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Simendan involves the reaction of 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with hydrazine hydrate to form 4-methyl-6-hydrazino-1,4,5,6-tetrahydropyridazine-3-one. This intermediate is then reacted with 4-(4-aminophenyl)hydrazinecarboxamide to yield this compound .

Industrial Production Methods

An improved industrial process for the preparation of high purity this compound involves treating crude this compound with an organic acid to precipitate the compound, followed by isolation of pure this compound from the precipitate. This method ensures that the final product is pharmaceutically acceptable with no impurity higher than 0.2 percent .

Chemical Reactions Analysis

Types of Reactions

Simendan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Simendan has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study calcium sensitization and potassium channel opening mechanisms.

    Biology: Investigated for its effects on cellular calcium sensitivity and potassium channel activity.

    Medicine: Primarily used in the treatment of acute heart failure.

    Industry: Utilized in the development of new inotropic agents and calcium sensitizers for heart failure treatment.

Comparison with Similar Compounds

Similar Compounds

    Dobutamine: Another inotropic agent used in heart failure treatment. Unlike Simendan, Dobutamine primarily works by increasing intracellular calcium levels.

    Milrinone: A phosphodiesterase inhibitor that increases intracellular cyclic adenosine monophosphate levels, leading to increased calcium influx and enhanced cardiac contractility.

Uniqueness of this compound

This compound is unique due to its dual mechanism of action, which combines calcium sensitization with potassium channel opening. This allows it to enhance cardiac contractility without significantly increasing intracellular calcium levels, reducing the risk of arrhythmias and other calcium-related side effects .

Properties

IUPAC Name

2-[[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXMKTBCFHIYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861357
Record name Simendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131741-08-7
Record name Simendan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131741087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Simendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIMENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349552KRHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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